molecular formula C5H3BrClN5 B12974026 8-Bromo-2-chloro-9H-purin-6-amine

8-Bromo-2-chloro-9H-purin-6-amine

Cat. No.: B12974026
M. Wt: 248.47 g/mol
InChI Key: LWADBCSRCPUNEY-UHFFFAOYSA-N
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Description

8-Bromo-2-chloro-9H-purin-6-amine is a chemical compound that belongs to the purine family It is a derivative of adenine, where the hydrogen atoms at positions 8 and 2 of the purine ring are replaced by bromine and chlorine, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-2-chloro-9H-purin-6-amine typically involves the halogenation of adenine derivatives. One common method is the bromination of 2-chloro-9H-purin-6-amine using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-2-chloro-9H-purin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, alkoxides

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Acetonitrile, dichloromethane, ethanol

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce oxides .

Scientific Research Applications

8-Bromo-2-chloro-9H-purin-6-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Bromo-2-chloro-9H-purin-6-amine involves its interaction with nucleic acids. It can intercalate into DNA and RNA, disrupting their normal function and inhibiting replication and transcription processes. This compound can also inhibit DNA repair enzymes, leading to increased sensitivity of cells to radiation and other DNA-damaging agents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Bromo-2-chloro-9H-purin-6-amine is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C5H3BrClN5

Molecular Weight

248.47 g/mol

IUPAC Name

8-bromo-2-chloro-7H-purin-6-amine

InChI

InChI=1S/C5H3BrClN5/c6-4-9-1-2(8)10-5(7)12-3(1)11-4/h(H3,8,9,10,11,12)

InChI Key

LWADBCSRCPUNEY-UHFFFAOYSA-N

Canonical SMILES

C12=C(N=C(N=C1N=C(N2)Br)Cl)N

Origin of Product

United States

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